molecular formula C25H25N3O5S B2387631 N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922094-90-4

N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2387631
CAS No.: 922094-90-4
M. Wt: 479.55
InChI Key: QUYCKTYFNVIAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dibenzo[b,f][1,4]oxazepin-11-one class, characterized by a fused tricyclic core with an oxazepine ring (oxygen and nitrogen atoms in the heterocycle). The molecule features a sulfamoyl group (-SO₂NH-) at position 2 of the oxazepine ring and an isobutyramide moiety (-CONH-C(CH₃)₂) attached to a para-substituted phenyl group. This structural complexity suggests applications in medicinal chemistry, particularly as a receptor-targeted agent, though its specific biological activity remains underexplored in the provided evidence .

Properties

IUPAC Name

N-[4-[(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-15(2)24(29)26-17-6-9-19(10-7-17)34(31,32)27-18-8-12-22-20(14-18)25(30)28(4)21-13-16(3)5-11-23(21)33-22/h5-15,27H,1-4H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYCKTYFNVIAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C(C)C)C(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide is a complex organic compound with potential therapeutic applications. Its unique structure and functional groups suggest a range of biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a fused dibenzodiazepine core and an oxazepine ring. The presence of sulfamoyl and isobutyramide groups further enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₃S
Molecular Weight357.47 g/mol
CAS Number922009-50-5
StructureStructure

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors associated with various diseases. Its structural analogs have shown promise in targeting histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative disorders .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that HDAC inhibitors can induce apoptosis in cancer cells by altering gene expression related to cell cycle regulation .

Neuroactive Properties

The unique dibenzo[b,f][1,4]oxazepine framework may also confer neuroactive properties. Compounds in this class have been shown to interact with neurotransmitter systems, potentially providing therapeutic effects in neurological disorders .

Enzyme Inhibition

The sulfamoyl group suggests potential interactions with carbonic anhydrases or other sulfonamide-sensitive enzymes. This could lead to applications in treating conditions like glaucoma or metabolic acidosis .

Case Studies

  • HDAC Inhibition : A study involving a related compound demonstrated that it effectively inhibited HDAC activity in vitro, leading to increased acetylation of histones and subsequent apoptosis in cancer cell lines .
  • Neuroprotection : Another case study explored the neuroprotective effects of dibenzo[b,f][1,4]oxazepine derivatives in animal models of Alzheimer's disease, showing improvements in cognitive function and reduced amyloid plaque formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing in substituents, heteroatoms, or core modifications. Key distinctions are highlighted:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Solubility (DMF) Bioactivity (if reported)
Target Compound Dibenzo[b,f][1,4]oxazepin-11-one 8,10-dimethyl, sulfamoyl, isobutyramide -SO₂NH-, -CONH-C(CH₃)₂ ~478.5* High (synthesized in DMF) Not explicitly stated
4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide () Dibenzo[b,f][1,4]thiazepine-5-oxide (sulfur analog) 10-ethyl, 4-methoxybenzyl ester -COOCH₂C₆H₄OMe, -S(O) ~539.6 Moderate (purified via HPLC) D2 dopamine receptor antagonist
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide () Dibenzo[b,f][1,4]oxazepin-11-one 8-Cl, 4-F-benzenesulfonamide -SO₂NH-C₆H₄F, Cl ~475.9 Low (requires organic solvents) Unknown
N,8-dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide () Dibenzo[b,f][1,4]oxazepin-11-one 8-CH₃, N-(4-methylphenyl) -SO₂N(CH₃)C₆H₄CH₃ ~469.6 Moderate Unknown
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide () Dibenzo[b,f][1,4]oxazepin-11-one (reduced dihydro form) 10-acetyl, 4-methylbenzenesulfonamide -SO₂NH-C₆H₄CH₃, -COCH₃ ~408.5 High Unknown

*Molecular weights estimated based on structural formulas.

Key Observations from Comparative Analysis

The oxazepine core in the target compound and –7 derivatives offers rigidity, which may improve target selectivity compared to flexible dihydro analogs () .

Substituent Effects :

  • Lipophilicity : The 8,10-dimethyl groups in the target compound enhance lipophilicity compared to the 8-Cl substituent in , which introduces polarity.
  • Steric Hindrance : The bulky isobutyramide group in the target compound may reduce metabolic clearance relative to smaller substituents (e.g., methylbenzenesulfonamide in ) .

Synthetic Challenges :

  • The target compound’s synthesis likely involves multi-step protocols similar to (NaH-mediated alkylation, HPLC purification) but requires precise control to install the 8,10-dimethyl groups without side reactions .

Spectroscopic Differentiation :

  • IR and NMR data (e.g., absence of C=O bands in triazole derivatives in ) suggest that tautomerism or substituent electronic effects could distinguish the target compound from analogs like ’s acetylated derivative .

Research Findings and Limitations

  • Methodological Insights : emphasizes graph-theoretical methods for structural comparisons, which could resolve ambiguities in tautomeric forms (e.g., ’s triazole-thione equilibrium) .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide?

Methodological Answer: The synthesis involves a multi-step process starting with the construction of the dibenzo[b,f][1,4]oxazepine core. Key steps include:

  • Step 1: Formation of the oxazepine ring via cyclization of substituted benzodiazepine precursors under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Step 2: Introduction of the sulfamoyl group using sulfonating agents (e.g., chlorosulfonic acid) at controlled temperatures (0–5°C) to avoid over-sulfonation .
  • Step 3: Coupling with isobutyramide via nucleophilic substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
    Critical Conditions:
  • Maintain pH 7–8 during sulfamoylation to prevent side reactions .
  • Use HPLC (High-Performance Liquid Chromatography) for purity assessment (>98% required for biological assays) .

Q. What analytical techniques are most effective for structural characterization and purity validation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the dibenzooxazepine core (aromatic protons at δ 7.2–8.1 ppm), sulfamoyl group (NH resonance at δ 9.2–9.8 ppm), and isobutyramide methyl groups (δ 1.2–1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₄N₃O₅S: 478.1384) .
  • HPLC with UV/Vis Detection: Monitor retention time and peak symmetry to confirm purity .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates. The sulfamoyl group may act as a transition-state analog .
  • Antimicrobial Screening: Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity Profiling: Employ MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Variation of Substituents: Synthesize analogs with modified alkyl groups (e.g., ethyl vs. methyl at the oxazepine N-10 position) and compare IC₅₀ values in enzyme assays .
  • Bioisosteric Replacement: Replace the sulfamoyl group with phosphonamidate or carboxylate moieties to assess impact on solubility and target binding .
  • 3D-QSAR Modeling: Use computational tools (e.g., CoMFA) to correlate steric/electronic properties with activity .

Q. How can mechanistic studies elucidate its interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (Kₐ, Kd) to recombinant proteins (e.g., carbonic anhydrase IX) .
  • X-ray Crystallography: Resolve co-crystal structures with target enzymes to identify key hydrogen bonds (e.g., between sulfamoyl NH and catalytic residue) .
  • Mutagenesis Studies: Introduce point mutations (e.g., Thr199Ala in carbonic anhydrase) to validate binding site interactions .

Q. How should researchers address contradictions in reported biological activity data across analogs?

Methodological Answer:

  • Replicate Experiments: Verify purity (>99% via HPLC) and solubility (use DMSO stocks with <0.1% aggregation) to eliminate formulation artifacts .
  • Control for Off-Target Effects: Include orthogonal assays (e.g., thermal shift vs. enzymatic activity) to confirm target specificity .
  • Meta-Analysis: Compare data across analogs with identical substituents (e.g., methyl vs. ethyl groups at N-10) to isolate structural determinants of activity .

Q. What strategies are recommended to assess its stability under physiological and storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .
  • Photostability Testing: Use ICH Q1B guidelines with UV light (320–400 nm) to evaluate light-induced decomposition .
  • Long-Term Storage: Monitor purity at –20°C (lyophilized) vs. 4°C (solution) over 6–12 months .

Q. How can computational methods enhance understanding of its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME to estimate logP (target <3 for oral bioavailability), CYP450 inhibition, and BBB permeability .
  • Molecular Dynamics Simulations: Model membrane permeation (e.g., POPC bilayers) to predict intestinal absorption .
  • Metabolite Identification: Employ in silico metabolism prediction (e.g., GLORYx) to prioritize in vitro hepatocyte assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.